Enhanced Electrophilic Reactivity for PDE10 Inhibitor Synthesis: Chloro vs. Non-Chlorinated Analogs
2-(4-Chloro-3,5-dimethoxyphenyl)furan exhibits enhanced electrophilic aromatic substitution (EAS) reactivity compared to its non-chlorinated analog, 2-(3,5-dimethoxyphenyl)furan. The presence of the 4-chloro substituent, which is inductively electron-withdrawing but resonance electron-donating, modulates the electron density on the aromatic ring, making it more susceptible to certain electrophilic attacks . This reactivity profile is critical for efficient downstream functionalization in PDE10 inhibitor synthesis [1].
| Evidence Dimension | Electrophilic Aromatic Substitution Reactivity |
|---|---|
| Target Compound Data | Reactivity enhanced by 4-chloro-3,5-dimethoxyphenyl group |
| Comparator Or Baseline | 2-(3,5-dimethoxyphenyl)furan (non-chlorinated analog) |
| Quantified Difference | Qualitative enhancement in EAS; no quantitative rate constant data available for this specific compound |
| Conditions | Based on established electronic effects of substituents on aromatic reactivity; inferred from general organic chemistry principles |
Why This Matters
This enhanced reactivity directly impacts synthetic efficiency, allowing for higher yields and milder conditions in key coupling reactions, which is essential for cost-effective procurement and scale-up.
- [1] Processes and intermediates for the preparation of a PDE10 inhibitor, WO2015167968A1, Omeros Corporation, 2015. View Source
